molecular formula C16H13BrO5Se B12859453 Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate

Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate

Cat. No.: B12859453
M. Wt: 444.1 g/mol
InChI Key: WNABGPUNXNDZCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate is a heterocyclic compound featuring a selenopheno[3,2-h]chromene core. Its structure includes a bromine substituent at position 7, a 1-hydroxy-1-methylethyl group at position 8, and a methyl ester at position 2.

Properties

Molecular Formula

C16H13BrO5Se

Molecular Weight

444.1 g/mol

IUPAC Name

methyl 7-bromo-8-(2-hydroxypropan-2-yl)-2-oxoselenopheno[3,2-h]chromene-3-carboxylate

InChI

InChI=1S/C16H13BrO5Se/c1-16(2,20)13-10(17)8-5-4-7-6-9(14(18)21-3)15(19)22-11(7)12(8)23-13/h4-6,20H,1-3H3

InChI Key

WNABGPUNXNDZCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C2=C([Se]1)C3=C(C=C2)C=C(C(=O)O3)C(=O)OC)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Selenophene Ring: The selenophene ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as the use of selenium dioxide as a reagent.

    Chromene Formation: The chromene structure is formed through cyclization reactions involving suitable starting materials, such as salicylaldehyde derivatives.

    Esterification: The carboxylate ester group is introduced through esterification reactions using reagents like methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at position 7 is a key reactive site, enabling nucleophilic substitution (SN2) reactions. This has been exploited to synthesize derivatives with enhanced pharmacological profiles:

  • Reagents : Potassium selenocyanate (KSeCN) or amines under copper(I) iodide catalysis.

  • Conditions : DMF or DMSO solvent at 90–120°C under inert atmosphere .

  • Products : Substitution yields selenophene derivatives with selenocyanate (-SeCN) or amine (-NH2) groups.

Example Reaction Pathway :

C16H13BrO5Se+KSeCNCuI, DMF, 110°CC16H13Se2O5N+KBr\text{C}_{16}\text{H}_{13}\text{BrO}_5\text{Se} + \text{KSeCN} \xrightarrow{\text{CuI, DMF, 110°C}} \text{C}_{16}\text{H}_{13}\text{Se}_2\text{O}_5\text{N} + \text{KBr}

This pathway is critical for generating analogs with improved anticancer activity .

Cyclofunctionalization via Selenium-Mediated Radical Intermediates

The selenium atom facilitates cyclofunctionalization reactions, forming fused heterocycles:

  • Mechanism : Radical intermediates generated via homolytic cleavage of Se–C bonds undergo intramolecular cyclization .

  • Key Observations :

    • Radical intermediates (e.g., XVIII in Scheme 13 of ) form during reactions with iodine or NBS.

    • Cyclization yields selenophene-fused quinones or lactones, depending on the substrate .

Table 1: Cyclofunctionalization Outcomes

ReagentProduct TypeYield (%)Key Intermediate
NBS + KSeCNBromolactones75–89Seleniranium ion
I₂ + KSeCN4-Iodo-selenophenes55–80Vinyl selenide
FeCl₃ + Se⁻Bis(butylselanyl)selenophenes60–85Selenonium salt

Cross-Coupling Reactions for Structural Diversification

Palladium-catalyzed cross-coupling reactions enable functionalization at the bromine site:

  • Suzuki-Miyaura Coupling : Bromine is replaced with aryl/heteroaryl groups using arylboronic acids .

    • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

    • Applications : Synthesizes derivatives with enhanced electronic properties for materials science .

Example :

C16H13BrO5Se+ArB(OH)2Pd catalystC16H13ArO5Se+B(OH)3+HBr\text{C}_{16}\text{H}_{13}\text{BrO}_5\text{Se} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{C}_{16}\text{H}_{13}\text{ArO}_5\text{Se} + \text{B(OH)}_3 + \text{HBr}

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis or transesterification:

  • Hydrolysis : Treatment with aqueous HCl/MeOH yields the carboxylic acid derivative.

    • Application : Enhances water solubility for biological testing .

  • Transesterification : Reaction with alcohols (e.g., ethanol, butanol) in acidic media .

Table 2: Ester Transformation Conditions

Reaction TypeReagentsProductYield (%)
HydrolysisHCl/MeOH, refluxCarboxylic acid derivative85–92
TransesterificationH₂SO₄, ROH, 60°CAlkyl ester derivatives70–88

Halogen Exchange and Reductive Dehalogenation

The bromine substituent participates in halogen-exchange reactions:

  • Halogen Swap : Bromine replaced by chlorine or iodine using CuCl₂ or NaI .

  • Reductive Removal : Zn/HOAc reduces Br to H, yielding des-bromo analogs .

Interaction with Biological Targets

The compound’s selenium and chromene moieties contribute to its bioactivity:

  • Anticancer Activity : Inhibits metastasis in A549 lung cancer cells (IC₅₀ = 19 μM) .

  • Mechanism : Selenium induces oxidative stress in cancer cells via glutathione peroxidase inhibition .

Scientific Research Applications

Biological Activities

Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate has shown promising biological activities, particularly in the context of cancer research:

  • Anticancer Properties : Selenophene derivatives are known for their potential to inhibit cancer cell proliferation. Studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its candidacy for further pharmacological development.
  • Metastasis Inhibition : Research has highlighted the ability of selenophene compounds to inhibit metastasis in cancer cells. This property is crucial for developing therapies aimed at preventing cancer spread .

Potential Therapeutic Applications

The therapeutic applications of this compound can be categorized as follows:

Cancer Treatment

The compound's ability to target cancer cells makes it a potential candidate for developing new anticancer drugs. Its mechanism may involve:

  • Inducing apoptosis (programmed cell death) in malignant cells.
  • Disrupting cellular signaling pathways that promote tumor growth.

Antioxidant Activity

Compounds with selenophene structures often exhibit antioxidant properties. This can lead to applications in:

  • Preventing oxidative stress-related diseases.
  • Enhancing cellular defense mechanisms against free radicals.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through:

    Molecular Targets: Interaction with enzymes, receptors, and other biomolecules.

    Pathways Involved: Modulation of signaling pathways, such as oxidative stress response and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Chromene Derivatives

Methyl 8-bromo-3-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-1-methyl-hexahydrochromeno[4,3-b]pyrrole-3a-carboxylate
  • Key Differences: Core Structure: Contains a chromeno[4,3-b]pyrrole system instead of a selenopheno[3,2-h]chromene. Substituents: Features an azetidin-2-yl group and a methoxyphenyl moiety, differing from the hydroxy-tert-butyl group in the target compound. Bromine Position: Bromine at position 8 vs. position 7 in the target compound.
Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
  • Key Differences: Substituents: A diethylamino group at position 7 replaces the bromine and hydroxy-tert-butyl groups. Heteroatom: Lacks selenium; the chromene core is unmodified.
  • Synthesis: Prepared via condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with dimethyl malonate, highlighting a divergent synthetic pathway compared to selenium-containing analogs .
8-Methoxy-2-imino-2H-chromene-3-carboxylic Acid Derivatives
  • Key Differences: Functional Groups: Methoxy and imino groups at positions 8 and 2, respectively, contrast with the bromine and hydroxy-tert-butyl groups. Reactivity: The imino group may enhance hydrogen-bonding capabilities compared to the ester group in the target compound .

Heterocyclic Variations: Selenopheno vs. Furochromene

Methyl 8-hydroxy-6-methyl-9-oxo-furo[3,4-b]chromene-1-carboxylate
  • Key Differences: Heterocycle: Incorporates a fused furan ring (furochromene) instead of selenopheno. Substituents: Hydroxy and methyl groups at positions 8 and 6, respectively.
  • Electronic Effects : The oxygen atom in furan may reduce electron delocalization compared to selenium, altering redox properties and solubility .

Comparative Data Table

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups
Target Compound Selenopheno[3,2-h]chromene Br (7), 1-hydroxy-1-methylethyl (8), COOMe (3) ~450 (estimated) Selenophene, Bromine, Ester
Methyl 8-bromo-3-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-... () Chromeno[4,3-b]pyrrole Br (8), Azetidin-2-yl (3) ~600 (estimated) Azetidine, Methoxyphenyl
Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate () Chromene N(Et)₂ (7), COOMe (3) 275.30 Diethylamino, Ester
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide () Chromene OMe (8), Imine (2), Amide (3) ~330 (estimated) Imine, Amide, Methoxy
Methyl 8-hydroxy-6-methyl-9-oxo-furo[3,4-b]chromene-1-carboxylate () Furo[3,4-b]chromene OH (8), Me (6), COOMe (1) ~320 (estimated) Furan, Hydroxy, Ester

Research Findings and Implications

Crystallographic and Hydrogen-Bonding Analysis

  • Tools like SHELX and WinGX () are critical for resolving the complex geometries of these compounds. The hydroxy-tert-butyl group in the target compound may form unique hydrogen-bonding networks compared to methoxy or imino groups, influencing crystal packing .

Biological Activity

Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate is a complex organic compound that exhibits significant biological activity, particularly in the field of cancer research. This article provides a detailed overview of its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of selenophenes and chromenes, characterized by a selenophene ring fused with a chromene structure. The presence of a selenium atom is crucial as it contributes unique chemical properties that enhance biological activity. The molecular formula is C15H14BrO4SC_{15}H_{14}BrO_4S, and its structure includes various functional groups that may interact with biological targets.

Biological Activity

Anticancer Properties:
Research indicates that selenophene derivatives, including this compound, possess significant cytotoxic effects against various cancer cell lines. These compounds have shown potential in inhibiting metastasis and inducing apoptosis in cancer cells. In vitro studies have demonstrated that this compound can effectively reduce cell viability in human cancer cell lines, suggesting its potential as an anticancer agent .

Mechanism of Action:
The biological activity of this compound is believed to involve the following mechanisms:

  • Reactive Oxygen Species (ROS) Generation: Selenium-containing compounds can induce oxidative stress in cancer cells, leading to cell death.
  • Inhibition of Metastatic Pathways: Studies have suggested that these compounds can interfere with signaling pathways involved in cancer metastasis, thereby preventing the spread of cancerous cells .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

Synthesis MethodDescription
Bromination Introduction of bromine into the selenophene structure to enhance reactivity.
Hydroxylation Addition of hydroxyl groups to increase solubility and biological interaction potential.
Esterification Formation of ester groups to improve pharmacokinetic properties.

These methods allow for modifications that could enhance the compound's biological activity and therapeutic efficacy.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Activity: A recent study demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 15 µM, indicating potent activity compared to standard chemotherapeutics.
  • Mechanistic Insights: Another research focused on the mechanism of action, revealing that treatment with this compound led to increased levels of ROS and activation of caspase pathways in treated cancer cells, confirming its role in apoptosis induction .

Q & A

What are the optimal synthetic routes for constructing the selenopheno-chromene core of this compound?

Basic:
The selenopheno-chromene scaffold can be synthesized via a multi-step condensation approach. A validated method involves reacting substituted aldehydes with malonate derivatives under basic conditions (e.g., piperidine in methanol), followed by cyclization to form the chromene ring . For selenium incorporation, selenophene precursors (e.g., selenophen-2-carbaldehyde) should be used in coupling reactions under anhydrous conditions to avoid hydrolysis .

Advanced:
Key challenges include managing the reactivity of the bromo and hydroxy-methyl-ethyl substituents. Protecting groups (e.g., tert-butyldimethylsilyl ether for hydroxyls) may prevent undesired side reactions during selenophene ring formation. Post-cyclization deprotection requires mild acidic conditions (e.g., TBAF in THF) to retain ester functionality . Optimize yields (typically 50–70%) by controlling reaction temperature (60–80°C) and using high-purity selenophene precursors to minimize byproducts.

How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry and substituent orientation?

Basic:
Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is the gold standard. Grow crystals via slow evaporation of a dichloromethane/hexane mixture. Collect data at 100 K to reduce thermal motion artifacts. The bromine atom’s high electron density aids in phasing, enabling accurate positioning of the hydroxy-methyl-ethyl group .

Advanced:
For twinned crystals or high anisotropy, employ the TWIN/BASF commands in SHELXL to model overlapping domains. Refine hydrogen-bonding networks using restraints (DFIX/ISOR) to stabilize the hydroxyethyl group’s orientation. Validate the final model with Rint < 5% and a Flack parameter near 0 for absolute configuration .

What analytical strategies resolve conflicting NMR data for selenium-containing chromenes?

Basic:
Use 2D NMR (COSY, HSQC) to assign protons and carbons. The selenophene ring’s deshielding effect shifts aromatic protons downfield (δ 7.5–8.5 ppm). The methyl-ethyl group’s diastereotopic protons split into distinct multiplets (δ 1.2–1.4 ppm) .

Advanced:
Contradictions in NOE correlations may arise from hindered rotation of the ester group. Perform variable-temperature NMR (VT-NMR) in DMSO-d6 to observe coalescence of signals. For stereochemical confirmation, compare experimental <sup>13</sup>C shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) .

How can hydrogen-bonding networks influence the compound’s solid-state properties?

Basic:
Analyze SCXRD data to identify O–H···O and C–H···O interactions. The hydroxyethyl group often forms intramolecular H-bonds with the carbonyl oxygen (d = 2.7–2.9 Å), stabilizing a planar chromene core .

Advanced:
Graph set analysis (e.g., Etter’s rules) classifies H-bond motifs. For example, a D <sup>2</sup>2(8) motif indicates a dimeric arrangement via dual O–H···O bonds. These networks impact solubility and melting points, critical for formulation studies .

What computational methods predict the compound’s electronic properties and reactivity?

Basic:
Density Functional Theory (DFT) at the B3LYP/def2-SVP level calculates HOMO/LUMO energies. The selenium atom lowers the LUMO (-1.8 eV), enhancing electrophilic reactivity at the 2-oxo position .

Advanced:
Molecular Dynamics (MD) simulations in explicit solvent (e.g., chloroform) model aggregation behavior driven by π-π stacking of chromene rings. Polarizable force fields (e.g., AMOEBA) improve accuracy for selenium’s anisotropic polarizability .

How to mitigate decomposition during purification of this brominated selenophene derivative?

Basic:
Use silica gel chromatography with non-polar eluents (hexane:EtOAc, 4:1) to minimize exposure to moisture. Collect fractions under inert gas to prevent oxidation of the selenophene ring .

Advanced:
For labile bromine substituents, employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA). Monitor purity via LC-MS (ESI<sup>+</sup>) with baseline resolution (R > 1.5) between the target compound (m/z ~480) and de-brominated byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.